Phenylalanylmethane

描述

Structure

3D Structure

属性

IUPAC Name |

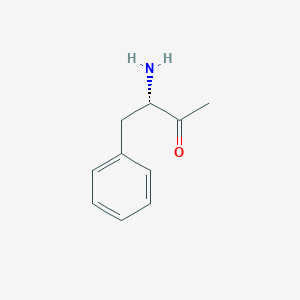

(3S)-3-amino-4-phenylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-6,10H,7,11H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUDQBPZFFIRAD-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H](CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415353 | |

| Record name | PHENYLALANYLMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52735-74-7 | |

| Record name | PHENYLALANYLMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Analysis Techniques for Phenylalanylmethane and Its Derivatives

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio of ions, allowing for precise molecular weight determination and structural elucidation.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for the analysis of biomolecules, including peptides and their derivatives. nih.govmdpi.com In this technique, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the soft ionization and vaporization of the analyte molecules with minimal fragmentation. nih.govmdpi.com The ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio is determined by measuring the time it takes for them to reach the detector.

Research Findings: MALDI-TOF MS has been successfully employed for the characterization of polypeptides of phenylalanine. For instance, studies on the polymerization of D,L-phenylalanine N-carboxyanhydride used MALDI-TOF MS to characterize the resulting polypeptides, confirming the formation of linear polypeptide chains. researchgate.net The technique is sensitive enough to allow for the qualitative and quantitative analysis of amino acids and can distinguish between isomeric and isobaric forms through collisionally induced fragmentation (MALDI-TOF/TOF). researchgate.net The high resolution of MALDI-TOF MS can separate protein peaks that differ by only a few mass units, making it invaluable for profiling complex mixtures. nih.gov However, the reliability of MALDI-TOF results can be influenced by factors such as the age of the microbial culture being analyzed and the purity of the sample preparation. criver.com

The table below summarizes typical applications of MALDI-TOF MS in the analysis of amino acids and peptides.

| Application | Analyte Type | Key Findings | Reference(s) |

| Peptide Profiling | Polypeptides | Characterization of linear and cyclic polypeptides; identification of end-groups. | researchgate.net |

| Adulteration Detection | Milk Proteins | Differentiation of milk from various species based on protein mass differences. | nih.gov |

| Quantitative Analysis | Amino Acids | Yields of target-specific immonium ions can be used for quantification. | researchgate.net |

| Isomer Differentiation | Peptides with D-amino acids | Peak intensity ratios in MALDI-TOF/TOF spectra can identify stereoisomers. | acs.org |

| Microbial Identification | Bacterial/Fungal Proteins | Generates specific spectral fingerprints for rapid microbial identification. | nih.govnih.gov |

X-ray Spectroscopic Methods in Chemical Analysis

X-ray spectroscopy involves the interaction of X-rays with a material to probe its elemental composition and chemical state. It is a non-destructive technique applicable to a wide range of sample types. news-medical.nethoriba.com

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. horiba.comeag.com When a sample is irradiated with high-energy X-rays, it causes the ejection of inner-shell electrons from atoms. labcompare.comcarleton.edu Electrons from higher energy orbitals then fill the vacancies, releasing energy in the form of secondary X-rays. The energy of these emitted X-rays is characteristic of each element, allowing for their identification and quantification. labcompare.comacs.org

Research Findings: XRF is widely used for elemental analysis in diverse fields, from environmental monitoring to pharmaceutical quality control. news-medical.netqa-group.com In the context of biomolecules, XRF can quantify inorganic cofactors in proteins and determine element-to-protein stoichiometry. acs.org For example, a method using energy-dispersive X-ray fluorescence (EDXRF) has been demonstrated for the analysis of proteins containing metals like Cu, Fe, and Zn, as well as the non-metal P, with detection limits in the low ppm range. acs.org This technique is valuable for studying metalloproteins and for detecting elemental impurities in pharmaceutical compounds. news-medical.net The method is non-destructive and requires minimal sample preparation, making it advantageous over traditional techniques like ICP and AAS. news-medical.net

The table below presents data on the limit of detection (LOD) for various elements in a protein matrix using thin-film EDXRF.

| Element | Protein | LOD (ppm) | Reference(s) |

| P | Phosvitin | 3.6 | acs.org |

| Ca | Calmodulin | 1.8 | acs.org |

| Fe | Ferritin | 0.4 | acs.org |

| Cu | Azurin | 0.3 | acs.org |

| Zn | Carbonic Anhydrase | 0.3 | acs.org |

The speed and non-destructive nature of XRF make it highly suitable for high-throughput screening (HTS). researchgate.net Micro X-ray Fluorescence (µ-XRF) can rapidly analyze large combinatorial libraries to identify compounds with specific properties, such as metal-chelating agents. spiedigitallibrary.orgspiedigitallibrary.org By immobilizing a library of compounds (e.g., peptides) on a microarray and exposing it to a target ion, µ-XRF can quickly map the elemental distribution and identify "hits" where binding has occurred. spiedigitallibrary.orgyoutube.com This approach has been used to screen for peptides that selectively bind to specific metals and to identify potential pharmaceutical chemicals that bind to target proteins. spiedigitallibrary.orggoogle.com Recent advancements have significantly reduced data acquisition times, making µ-XRF a feasible technique for high-throughput phenotyping of element distribution in biological samples like plant seeds. nih.gov

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy measures the interaction of infrared radiation with matter to identify chemical bonds and functional groups, providing a molecular "fingerprint" of the sample. okstate.edubruker.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique that obtains an infrared spectrum of a sample by measuring the absorption of infrared radiation at different frequencies. bruker.comedinst.com The absorption peaks in the spectrum correspond to the vibrational frequencies of specific chemical bonds and functional groups within the molecule. okstate.edu This makes FT-IR an excellent tool for identifying unknown compounds and for studying molecular structure. bruker.comedinst.com

Research Findings: FT-IR is extensively used to characterize amino acids and their derivatives. The spectra of amino acids like phenylalanine exhibit characteristic absorption bands corresponding to functional groups such as N-H (amines), C=O (carbonyls), and O-H (hydroxyls). mdpi.comlibretexts.org For example, in the FT-IR spectrum of phenylalanine, specific bands can be assigned to the vibrations of the amino group (–NH3+), the carboxyl group (–COO–), and the phenyl ring. rsc.orgresearchgate.net Studies have shown that the interaction of amino acids with metal ions or their adsorption onto surfaces leads to noticeable shifts in the positions of these characteristic bands, providing insights into the nature of the interaction. mdpi.comrsc.org For instance, the binding of Cu(II) to an amino acid can cause shifts in the stretching and bending vibrations of both the amino and carboxyl groups. rsc.org

The following table lists characteristic FT-IR absorption bands for key functional groups found in phenylalanine and its derivatives.

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) | Reference(s) |

| N-H (Amine) | Stretching (primary) | 3400 - 3300 (often two peaks) | libretexts.orgresearchgate.net |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (very broad) | libretexts.org |

| C-H (Aromatic) | Stretching | 3100 - 3000 | researchgate.net |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | libretexts.org |

| N-H (Amine) | Bending | 1650 - 1580 | researchgate.net |

| C=C (Aromatic) | Stretching | 1600 - 1450 | researchgate.net |

| C-N (Amine) | Stretching | 1350 - 1000 | researchgate.net |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Analysis

Raman spectroscopy serves as a powerful, non-destructive technique for generating a unique molecular fingerprint of Phenylalanylmethane and its derivatives. This method relies on the inelastic scattering of monochromatic light, which reveals information about the vibrational modes of a molecule. The resulting spectrum, a plot of scattered light intensity versus the energy difference (Raman shift), is characteristic of the specific bonds and functional groups present.

For aromatic amino acids like phenylalanine, and by extension its derivatives such as this compound, several distinct Raman bands are observable. researchgate.net These intense bands are largely attributable to the vibrations of the phenyl ring, which are enhanced due to a significant modulation of the molecule's electronic polarizability. researchgate.net Key vibrational modes for phenylalanine derivatives typically appear around 622, 1004, 1031, 1207, 1586, and 1606 cm⁻¹. researchgate.net The band near 1004 cm⁻¹ is particularly notable as it corresponds to the symmetric ring breathing mode of the monosubstituted benzene (B151609) ring and is often used as a marker for the presence of the phenylalanine residue. researchgate.net

In derivatives like N-Cbz-L-Phenylalanine, a close analogue to this compound, additional vibrational modes associated with the carbamate (B1207046) linkage and benzyl (B1604629) group are present. chemicalbook.com The analysis of these spectra, often supported by quantum chemical calculations such as Density Functional Theory (DFT), allows for the detailed assignment of vibrational modes. researchgate.netconicet.gov.ar For instance, DFT calculations can predict the vibrational frequencies and intensities, which can then be correlated with the experimental Raman spectrum to confirm structural features and identify specific conformers. researchgate.net Studies on similar molecules, like N-benzylamides, have demonstrated the utility of combining FTIR and FT-Raman spectroscopy with DFT calculations to perform complete vibrational assignments and analyze the effects of structural changes on the vibrational modes. conicet.gov.ar

Polarized Raman spectroscopy offers further insights by determining the orientation of specific chemical groups within a structured sample, such as a nanotube or crystal. nih.gov By analyzing the intensity of Raman bands at different polarization configurations, the orientation of functional groups, like the phenyl ring or carbonyl bonds, relative to a fixed axis can be determined. nih.gov

Interactive Data Table: Characteristic Raman Shifts for Phenylalanine Derivatives

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Assignment | Reference |

| Phenyl Ring Breathing | ~1004 | Symmetric C-C stretch | researchgate.net |

| Phenyl Ring Stretch | ~1606 | C=C stretch in phenyl ring | researchgate.net |

| CH₂ Deformation | ~1447 | Scissoring/bending of methylene (B1212753) group | researchgate.net |

| Amide II | ~1549 | N-H bend and C-N stretch | researchgate.net |

| Amide III | ~1239 | C-N stretch and N-H bend | researchgate.net |

| C-COO⁻ Stretch | ~930 | Stretch of the carboxylate carbon bond | koreascience.kr |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. ijcce.ac.ir It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For this compound and its derivatives, ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment. For example, in N-Cbz-L-phenylalanine, the protons of the phenyl rings of both the phenylalanine and the benzyl groups typically resonate in the aromatic region (around 7.0-7.4 ppm), while the benzylic protons (CH₂) and the α- and β-protons of the phenylalanine backbone appear at distinct, more upfield positions. chemicalbook.com

Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons. HSQC identifies direct one-bond C-H connections, while HMBC reveals longer-range correlations over two to three bonds, which is crucial for piecing together the molecular skeleton. ijcce.ac.ir

Furthermore, NMR is exceptionally well-suited for studying the dynamic processes and conformational preferences of flexible molecules like this compound. nih.govmit.eduhmdb.ca The presence of the bulky benzyl and phenyl groups can lead to restricted rotation around single bonds, resulting in the existence of multiple stable conformers in solution. This can be observed in the NMR spectrum as a doubling or broadening of signals. scielo.br For instance, studies on N-benzyl-N-(furan-2-ylmethyl)acetamide have shown that hindered rotation around the amide bond leads to distinguishable E/Z isomers on the NMR timescale. scielo.br

The coupling constants (J-couplings) between protons, obtained from high-resolution ¹H NMR spectra, provide valuable information about dihedral angles through the Karplus relationship. This allows for the determination of the preferred rotamers around the Cα-Cβ bond of the phenylalanine residue. cdnsciencepub.com Nuclear Overhauser Effect (NOE) experiments, which detect through-space interactions between protons that are close to each other, are also instrumental in defining the three-dimensional structure and conformational preferences.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for N-Cbz-L-Phenylalanine in CDCl₃

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Reference |

| Carboxylic Acid (OH) | 10.20 | singlet | chemicalbook.com |

| Phenyl (Ar-H) | 7.37 - 7.04 | multiplet | chemicalbook.com |

| Amide (NH) | 5.25 | doublet | chemicalbook.com |

| Benzyl (CH₂) | 5.08 | singlet | chemicalbook.com |

| α-CH | 4.69 | multiplet | chemicalbook.com |

| β-CH₂ | 3.14 | multiplet | chemicalbook.com |

Other Advanced Spectroscopic Methodologies for Complex Systems

Beyond standard Raman and NMR techniques, a variety of other advanced spectroscopic methods can be applied to investigate more complex aspects of this compound and its derivatives.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of these compounds in their crystalline or polymorphic forms. nih.govnih.gov Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples. Studies on N-benzoyl-phenylalanine have used ¹³C ssNMR to investigate polymorphism, characterize hydrogen bonding patterns, and determine intermolecular distances. nih.govnih.gov

Time-resolved spectroscopic techniques, such as time-resolved infrared or fluorescence spectroscopy, can provide insights into the dynamics of molecular processes on timescales ranging from femtoseconds to seconds. nih.gov These methods could be used to study processes like photo-induced conformational changes or interactions with other molecules.

Hyphenated techniques, which couple a separation method like liquid chromatography (LC) with a spectroscopic detector (e.g., LC-NMR), are invaluable for the analysis of complex mixtures containing derivatives of this compound. researchgate.net This approach allows for the separation of individual components before they are subjected to detailed NMR analysis for structural elucidation.

Finally, the integration of spectroscopic data with computational chemistry, particularly DFT, has become a standard practice for a deeper understanding of molecular properties. conicet.gov.arnih.gov DFT calculations can be used to predict NMR chemical shifts and Raman frequencies for different possible conformers. scielo.br By comparing the calculated data with the experimental spectra, it is possible to identify the most probable structures present in the sample and to gain a more complete picture of the molecule's conformational energy landscape. mit.eduhmdb.ca

Synthetic Methodologies and Elucidation of Reaction Mechanisms of Phenylalanylmethane Analogs

Strategies for Chemical Synthesis

The creation of Phenylalanylmethane analogs is heavily reliant on systematic and efficient synthetic strategies capable of producing a diverse range of molecular structures for further study. High-throughput methods are particularly favored for this purpose.

Combinatorial Synthesis for the Generation of Compound Libraries

Combinatorial chemistry is a powerful technique for generating large, structurally diverse arrays of compounds, known as chemical libraries. nih.gov This approach involves the systematic and repetitive linking of various "building blocks" to create a multitude of different molecules simultaneously, rather than one at a time. nih.gov For the synthesis of this compound analogs, this would involve using phenylalanine derivatives, methane-like linkers, and a variety of other reactive modules.

The process can be carried out using parallel synthesis, either manually or robotically, in solution or on a solid support. nih.gov One common strategy is the split-pool synthesis method, which can generate thousands to millions of unique compounds on microbeads. nih.gov The identity of the compound on each bead can then be determined through various decoding methods. This methodology is highly efficient for discovering new molecules with specific properties by screening the entire library against a biological target. nih.gov Recently, computational tools have enhanced this process; for instance, Python-based methods have been developed to rapidly design target-focused combinatorial libraries by generating and refining molecular structures in silico before synthesis. nih.gov

Solid-Phase Synthesis of Polypeptide and Related Structures

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, is a cornerstone technique for creating peptides and related structures, including this compound analogs. peptide.comnih.gov The fundamental principle of SPPS is the covalent attachment of the initial amino acid (in this case, a phenylalanine derivative) to an insoluble polymer resin, which acts as a permanent protecting group for the C-terminus. nih.gov The peptide chain is then elongated in a stepwise manner by sequentially adding amino acids. uci.edu

The general SPPS cycle involves several key steps:

Resin Selection and Loading : The choice of resin depends on the desired C-terminal functional group (e.g., carboxylic acid or amide). uci.edu Common resins include 2-chlorotrityl for protected acids and Rink amide resin for amides. uci.edu The first amino acid is covalently linked to this solid support.

Deprotection : The temporary protecting group on the α-amino group of the resin-bound amino acid is removed. The most common protecting group used today is the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, which is typically removed using a solution of piperidine in a solvent like dimethylformamide (DMF). peptide.comnih.gov

Coupling : The next amino acid in the sequence, with its α-amino group protected, is activated and coupled to the newly exposed amine on the resin-bound chain.

Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts. peptide.com

This cycle is repeated until the desired sequence is assembled. Finally, the completed molecule is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). peptide.com The crude product is then purified, often by reverse-phase high-performance liquid chromatography (RP-HPLC). peptide.com Recent advancements have focused on developing "green" SPPS methods, exploring alternative, more environmentally benign solvents like γ-valerolactone (GVL) and N-formylmorpholine (NFM) to replace traditional solvents such as DMF. researchgate.net

Table 1: Common Resins Used in Solid-Phase Synthesis

| Resin Name | C-Terminal Functional Group | Primary Use |

|---|---|---|

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | Synthesis of protected peptide fragments; macrocyclization |

| Wang Resin | Carboxylic Acid | Standard synthesis of peptide acids |

| Rink Amide Resin | Amide | Standard synthesis of peptide amides |

| BHA Resin | Amide | Used in Boc-chemistry for preparing peptide amides peptide.com |

Mechanistic Studies of Chemical Transformations

Understanding the underlying mechanisms of chemical reactions is crucial for optimizing synthesis, controlling product formation, and designing novel synthetic routes. For this compound analogs, this involves studying reaction pathways, transition states, and the influence of catalysts.

Investigation of Reaction Pathways and Transition States

A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state. nih.govnih.gov This state is ephemeral, existing only for the timescale of bond vibrations (femtoseconds), and represents the energy maximum along the reaction coordinate. nih.govnih.gov Studying these transition states provides deep insight into the reaction mechanism.

For reactions relevant to the synthesis of this compound analogs, such as the formation of C-N or C-C bonds, reaction pathways can be complex. For example, the reaction between a phenyl radical (C₆H₅) and an amino radical (NH₂) begins with a barrierless addition to form an aniline intermediate. nih.govnih.gov This intermediate can then isomerize and proceed through various channels to form different products. nih.gov The most favorable pathway is the one that proceeds through the lowest energy transition states. nih.gov

Experimental techniques like kinetic isotope effects (KIEs) combined with computational chemistry are used to determine the geometry and bond characteristics of transition states. nih.gov This knowledge is invaluable, as molecules designed to mimic the transition state, known as transition state analogs, can be exceptionally potent inhibitors of enzymes. nih.govnih.gov

Table 2: Example of Reaction Pathway Intermediates and Transition States Data based on the theoretical study of the C₆H₅ + NH₂ reaction, analogous to bond-forming reactions in analog synthesis.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| C₆H₅ + NH₂ | Reactants | 0.0 |

| IS1 (Aniline) | Intermediate State | - |

| T1/11 | Transition State | -28.9 nih.gov |

| T11P5 | Transition State | -21.5 nih.gov |

| PR5 | Product | - |

Theoretical Approaches to Reaction Kinetics and Energetics

Theoretical and computational chemistry provide powerful tools for understanding the kinetics and energy landscapes of chemical reactions. peerj.com Methods such as ab initio calculations are used to map the potential energy surface (PES) of a reaction, which describes the energy of the system as a function of the positions of its atoms. nih.govresearchgate.net

Key theoretical methods include:

Transition-State Theory (TST) : Used to predict the rate constants for reactions that have a well-defined energy barrier (a "tight" transition state). nih.govresearchgate.net

Variable Reaction Coordinate-TST (VRC-TST) : Applied to reactions that are barrierless. nih.gov

Rice-Ramsperger-Kassel-Marcus/Master Equation (RRKM/ME) Theory : Employed to determine pressure- and temperature-dependent rate constants for complex reactions involving multiple steps and intermediates. nih.govnih.govresearchgate.net

These calculations can reveal how reaction rates are affected by changes in temperature and pressure. For instance, in the gas-phase reaction of phenyl and amino radicals, the kinetics were found to be strongly dependent on both pressure and temperature, with rate constants increasing at low temperatures and decreasing at high temperatures. nih.gov Such theoretical studies provide quantitative data, like Arrhenius parameters, that are essential for modeling and controlling synthetic processes. nih.gov

Role of Specific Catalytic Systems in this compound Synthesis

Catalysts are essential for facilitating many of the key bond-forming reactions used to synthesize this compound analogs. Transition metal catalysts, particularly those based on palladium, are widely used in cross-coupling reactions that form C-C and C-N bonds. mdpi.com

Examples of relevant catalytic reactions include:

Suzuki-Miyaura Coupling : This reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is catalyzed by a palladium complex. mdpi.com Palladium complexes incorporating pincer-type ligands with N-heterocyclic indolyl functionalities have been developed and shown to be active catalysts for this reaction. mdpi.com

Buchwald-Hartwig Amination : This is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. Novel N-Heterocyclic carbene (NHC)-palladium catalytic systems have been successfully used for the synthesis of polytriarylamines, a transformation analogous to those needed for certain this compound derivatives. researchgate.net These well-defined complexes can be more reactive than in situ generated catalysts. researchgate.net

The choice of ligand, base, and solvent can significantly impact the efficiency and selectivity of the catalytic system. mdpi.com Research continues to focus on developing new catalysts that operate under milder conditions, offer higher yields, and exhibit greater functional group tolerance. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Formula |

|---|---|

| This compound | - |

| Phenylalanine | Phe |

| Aniline | C₆H₅NH₂ |

| Trifluoroacetic Acid | TFA |

| Dimethylformamide | DMF |

| Piperidine | C₅H₁₁N |

| Fluorenylmethyloxycarbonyl | Fmoc |

| γ-Valerolactone | GVL |

| N-Formylmorpholine | NFM |

Biochemical and Enzymatic Transformations in Non Human Biological Systems

Phenylalanylmethane within Non-Human Biochemical Pathways

The journey of a phenylalanine-derived compound through a biological system involves its integration into complex metabolic networks. These networks govern its synthesis (anabolism) and degradation (catabolism).

Avian species are significant model organisms for studying amino acid metabolism. Phenylalanine is an essential amino acid for birds, vital for protein synthesis, including hemoglobin, and as a precursor for thyroid hormones that regulate metabolic processes. nih.gov Studies in chicks have investigated the physiological effects of varying dietary phenylalanine levels. High levels of dietary L-phenylalanine can lead to elevated concentrations of phenylalanine and tyrosine in the serum and brain, while decreasing the cerebral levels of other amino acids like isoleucine, leucine, and valine. nih.gov

While direct studies linking this compound to avian hemoglobin function are absent, the metabolism of its parent compound, phenylalanine, is critical. Avian hemoglobin exhibits unique characteristics, such as having two main types (HbA and HbD) with different oxygen affinities and using inositol (B14025) pentaphosphate as a primary modulator for oxygen delivery. cu.edu.egnih.govfrontiersin.org The synthesis and structural integrity of these hemoglobin proteins are dependent on a steady supply of amino acids, including phenylalanine. Research in adult roosters on a phenylalanine-free diet showed an adaptation to spare the amino acid, indicated by a reduced degradation rate and a lower ratio of tyrosine to phenylalanine in tissue proteins, suggesting the pathway from phenylalanine to tyrosine is suppressed to conserve this essential building block. tandfonline.com

Table 1: Effects of Excess Dietary Phenylalanine in Chicks

| Parameter | Observation in Response to High Phenylalanine Diet | Reference |

| Weight Gain | Marked reduction | nih.gov |

| Feed Conversion | Marked reduction | nih.gov |

| Serum Phenylalanine | Elevated | nih.gov |

| Brain Phenylalanine | Elevated | nih.gov |

| Brain Tryptophan | Uptake inhibited by hyperphenylalaninemia | nih.gov |

| Cerebral Isoleucine, Leucine, Valine | Generally decreased | nih.gov |

Anabolic and catabolic pathways determine the fate of complex molecules. Anabolic pathways use energy to build complex molecules from simpler ones, while catabolic pathways break them down, releasing energy. lumenlearning.comnumberanalytics.com

Anabolic Pathways: In anabolic processes, phenylalanine serves as a fundamental building block for proteins. libretexts.org In plants, it is a critical precursor for a vast array of secondary metabolites essential for growth, defense, and reproduction. creative-proteomics.comfrontiersin.org The phenylpropanoid pathway, initiated by the conversion of phenylalanine to cinnamic acid, produces compounds like flavonoids, lignans, and lignin. frontiersin.orgwikipedia.org A structure like this compound, if introduced into such a system, would likely be targeted by the same enzymatic machinery that processes other phenylalanine derivatives.

Catabolic Pathways: Catabolic pathways for phenylalanine have been extensively studied in microorganisms. In the denitrifying bacterium Thauera aromatica, L-phenylalanine is completely oxidized, with benzoyl-CoA as a central intermediate. nih.gov The pathway involves the conversion of phenylalanine to phenylpyruvate, phenylacetate (B1230308), and phenylacetyl-CoA. nih.gov In other bacteria, such as Escherichia coli, a common catabolic strategy involves the processing of intermediates as CoA thioesters, activation of the phenylacetyl-CoA aromatic ring to a reactive epoxide, followed by ring cleavage and oxidation to yield acetyl-CoA and succinyl-CoA. nih.gov In the fungus Penicillium chrysogenum, L-phenylalanine catabolism yields phenylacetate, which is a natural precursor for Penicillin G. asm.org This process involves transamination to phenylpyruvate, followed by decarboxylation. asm.org

Enzymatic Activity and Substrate Specificity

Enzymes are the catalysts for biochemical reactions, and their ability to recognize and modify specific substrates is key to metabolism. lumenlearning.com

A variety of enzymes in non-human systems are known to act on phenylalanine and its derivatives. These enzymes exhibit broad substrate specificity, suggesting they could potentially modify a compound like this compound.

In plants, phenylalanine ammonia-lyase (PAL) is a key enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, the first step in the phenylpropanoid pathway. wikipedia.orgsemanticscholar.org Studies using deuterated phenylalanine derivatives have helped to elucidate the stereochemistry of this reaction. semanticscholar.org

In the bacterium Thauera aromatica, the anaerobic degradation of phenylalanine involves a series of enzymes including phenylalanine transaminase , phenylpyruvate decarboxylase , phenylacetaldehyde dehydrogenase , and phenylacetate-CoA ligase . nih.gov Fungal metabolism in Penicillium chrysogenum also utilizes a phenylpyruvate decarboxylase in an Ehrlich-like pathway to produce phenylacetate. asm.org

More recently, biocatalytic cascades have been developed using enzymes with broad specificity to synthesize various L-phenylalanine derivatives. biorxiv.org For instance, a one-pot cascade using an L-threonine transaldolase , a phenylserine dehydratase , and an aminotransferase has been shown to be effective for producing diverse phenylalanine derivatives from various aldehydes. biorxiv.org Such enzymatic tolerance is crucial for the potential modification of novel structures.

Table 2: Key Enzymes in Phenylalanine Metabolism in Non-Human Systems

| Enzyme | Organism/System | Function | Reference |

| Phenylalanine ammonia-lyase (PAL) | Plants | Converts L-phenylalanine to trans-cinnamic acid | wikipedia.orgsemanticscholar.org |

| Phenylalanine transaminase | Thauera aromatica (bacterium) | Converts phenylalanine to phenylpyruvate | nih.gov |

| Phenylpyruvate decarboxylase | T. aromatica, P. chrysogenum | Decarboxylates phenylpyruvate | nih.govasm.org |

| Phenylacetate-CoA ligase | Thauera aromatica (bacterium) | Activates phenylacetate to phenylacetyl-CoA | nih.gov |

| Phenylalanine hydroxylase | P. chrysogenum (fungus) | Suggested to convert phenylalanine to tyrosine | asm.org |

| Phenylserine dehydratase | Ralstonia pickettii (bacterium) | Acts on aromatic β-hydroxylated α-amino acids | biorxiv.org |

Functional genomics and proteomics are powerful approaches for understanding complex metabolic networks on a system-wide level. dbkgroup.orgunimelb.edu.au These technologies allow for the comprehensive analysis of genes (genomics), their transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) to elucidate gene function and metabolic pathways. creative-proteomics.commdpi.com

In the study of phenylalanine metabolism, proteomics can identify and quantify the enzymes and regulatory proteins involved in specific pathways. creative-proteomics.com For example, a comparative transcriptome analysis of Penicillium chrysogenum grown on phenylalanine helped identify the genes involved in the homogentisate (B1232598) pathway, which is part of tyrosine catabolism downstream of phenylalanine. asm.org

Metabolomic profiling, which provides a snapshot of the metabolites in a cell, is used to identify intermediates and end-products of pathways like phenylalanine metabolism. creative-proteomics.commedrxiv.org In plants, this has been used to characterize the vast array of phenylpropanoids derived from phenylalanine. creative-proteomics.com Integrative analysis of proteomics and metabolomics data can reveal how changes at the protein level affect metabolite concentrations, providing a deeper understanding of metabolic regulation. researchgate.netnih.gov Such multi-omics strategies are essential for predicting the metabolic fate of novel compounds and for identifying the network of genes and proteins that would be involved in the transformation of a specific derivative like this compound. nih.govfebsevents.org

Supramolecular Chemistry and Self Assembly of Phenylalanylmethane Systems

Intermolecular Non-Covalent Interactions

Hydrogen Bonding, Van der Waals Forces, and Pi-Stacking in Phenylalanylmethane Architectures

Hydrogen bonds are powerful directional interactions that occur between a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. unizin.orgpressbooks.pub In this compound systems, the carboxylic acid and amine groups of the phenylalanine backbone are primary sites for hydrogen bonding, creating networks that can link molecules together in specific patterns.

Pi-stacking is a crucial interaction for aromatic molecules like phenylalanine. It involves the attractive, non-covalent interaction between the electron-rich pi systems of adjacent aromatic rings. wikipedia.org In this compound systems, the phenyl rings align, often in a parallel-displaced or T-shaped arrangement, to maximize this stabilizing interaction. This is a key driving force for the assembly of phenylalanine-based molecules into ordered structures like fibrils and nanotubes. researchgate.net

| Interaction Type | Description | Role in this compound Assembly |

| Hydrogen Bonding | Strong, directional interaction between an H atom on an electronegative atom (O, N) and another electronegative atom. unizin.orgpressbooks.pub | Links molecular backbones, providing structural directionality and stability. |

| Van der Waals Forces | Weak, non-directional forces arising from temporary electron fluctuations. unizin.orgchemistrystudent.com | Contributes to the overall cohesion and close packing of molecules within the assembly. |

| Pi-Stacking | Non-covalent interaction between aromatic rings. wikipedia.org | A primary driving force for the ordered arrangement of phenyl groups, leading to the formation of extended structures. researchgate.net |

Molecular Recognition Phenomena

Molecular recognition is the specific binding of two or more molecules through non-covalent interactions. ucsb.eduyoutube.com This phenomenon is the foundation of host-guest chemistry and is essential for the controlled and predictable self-assembly of supramolecular systems. The specific geometry and chemical nature of a molecule dictate how it will interact with and "recognize" other molecules.

Host-Guest Chemistry and Selective Binding

In the context of this compound systems, host-guest chemistry can be observed when self-assembled structures create cavities or binding sites that can selectively encapsulate other molecules ("guests"). wikipedia.orgnih.gov The formation of a porous, two-dimensional network on a surface can create "nanowells" that trap guest molecules of a specific size and shape. nih.gov The selectivity of this binding is determined by the complementarity in size, shape, and chemical properties between the host's binding site and the guest molecule. These interactions are often dynamic, with a constant equilibrium between the bound and unbound states. wikipedia.org The principles of host-guest chemistry are being explored for applications in catalysis, separation technologies, and the development of new materials. nih.govthno.org

Self-Assembly and Co-Assembly Processes

Self-assembly is the spontaneous organization of individual components into ordered and stable superstructures without external guidance. wikipedia.org In this compound systems, this process is driven by the minimization of free energy through the formation of the non-covalent interactions described previously. Co-assembly occurs when two or more different types of molecules assemble together to form a single, integrated supramolecular structure.

Formation of Ordered Supramolecular Structures

Research has shown that phenylalanine and its derivatives can self-assemble into a variety of well-defined nanostructures. Molecular dynamics simulations and experimental observations have identified the formation of nanotubes and fibrils from phenylalanine molecules. researchgate.netnih.gov The aromatic pi-stacking interactions are a key factor in initiating the formation of these amyloid-like structures. researchgate.net These ordered assemblies often exhibit a high degree of crystallinity, which allows for their detailed structural characterization. The specific morphology of the resulting structure is influenced by factors such as concentration, temperature, and the solvent environment. nih.gov

Dynamic Covalent Chemistry and Supramolecular Systems

Dynamic covalent chemistry (DCC) leverages reversible chemical reactions to generate complex, thermodynamically stable molecular and supramolecular architectures from simpler building blocks. nih.govwikipedia.org This "error-correcting" approach allows for the assembly of intricate structures like macrocycles, polymers, and interlocked molecules, where the final product distribution is governed by the stability of the constituents under equilibrium conditions. nih.gov In the context of systems derived from phenylalanine, DCC provides a powerful tool for creating "dynamic proteoids" and other adaptive materials by incorporating the amino acid's unique structural and chemical properties into larger assemblies. acs.org

The formation of these systems often relies on the reversible creation of carbon-heteroatom bonds, such as imines, acylhydrazones, or esters. wikipedia.orgescholarship.org These reactions are typically responsive to stimuli like pH or the presence of a template, allowing for dynamic control over the assembly process. escholarship.orgrsc.org Phenylalanine derivatives, equipped with appropriate reactive functional groups, can act as key building blocks in these dynamic systems. The inherent biocompatibility and the potential for specific non-covalent interactions, such as π-π stacking from the phenyl group, make phenylalanine an attractive component for designing functional dynamic materials. acs.orgmdpi.com

Research has demonstrated the use of phenylalanine derivatives in the template-directed synthesis of complex molecules. For instance, the reversible formation of imine bonds has been employed to create rsc.orgrotaxanes, where a macrocycle is threaded onto a dumbbell-shaped component containing phenylalanine-derived units. escholarship.org The efficiency of these reactions is often enhanced by complementary non-covalent interactions, including hydrogen bonding and π-π stacking, which stabilize the desired product. escholarship.org

A significant application of DCC in this area is the synthesis of dynamic proteoids, which are dynamic covalent analogues of proteins. acs.org In one notable study, a series of dynamic poly(acylhydrazone)s were generated through the reaction of a dialdehyde (B1249045) monomer with various amino acid hydrazides, including phenylalanine hydrazide. acs.org The reversible nature of the acylhydrazone linkage allows the system to form, break, and reform, leading to the thermodynamic product. The resulting polymers, or "dynamic proteoids," combine the properties of their constituent monomers, including the adaptability from the reversible covalent bonds and the biocompatibility from the amino acid units. acs.org The self-assembly of these dynamic polymers can lead to the formation of distinct nanostructures, such as nanosheets. acs.org

The table below details the amino acid hydrazide building blocks, including phenylalanine hydrazide, used in the formation of dynamic proteoids. The rate of polymerization, indicated by the consumption of the dialdehyde monomer, varies depending on the amino acid side chain, highlighting the influence of the monomer structure on the dynamic process. acs.org

| Amino Acid Hydrazide Monomer | Code | Polymer Product | Key Characteristics of Monomer |

| Glycine hydrazide | G | poly(15-16) | Achiral, simplest amino acid |

| Alanine hydrazide | A | poly(15-17) | Small, hydrophobic side chain |

| Phenylalanine hydrazide | F | poly(15-18) | Aromatic, hydrophobic side chain |

| Leucine hydrazide | L | poly(15-19) | Branched, hydrophobic side chain |

| Aspartic acid hydrazide | D | poly(15-20) | Acidic, hydrophilic side chain |

| Lysine hydrazide | K | poly(15-21) | Basic, hydrophilic side chain |

| Cysteine hydrazide | C | poly(15-22) | Contains a thiol group |

| Serine hydrazide | S | poly(15-23) | Contains a hydroxyl group |

| Tryptophan hydrazide | W | poly(15-24) | Aromatic, bulky side chain |

| Proline hydrazide | P | poly(15-25) | Cyclic, secondary amine |

| Data sourced from research on dynamic proteoid generation. acs.org |

Structure Activity Relationship Sar Studies: Theoretical Frameworks and Analog Design

Computational Approaches to SAR Prediction and Analysis

Computational methodologies are instrumental in modern medicinal chemistry and materials science for predicting the biological or chemical activities of novel compounds. wikipedia.org These approaches allow for the high-throughput screening of virtual libraries, significantly reducing the time and resources required for experimental studies. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a set of compounds with their biological or chemical activity. wikipedia.org The development of a robust QSAR model for Phenylalanylmethane would involve the generation of a dataset of structurally related molecules with known (experimentally determined or accurately predicted) activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each molecule.

Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms like support vector machines and neural networks, are employed to establish a correlation between these descriptors and the observed activity. mdpi.com For instance, a hypothetical QSAR model for this compound could take the form of the following equation:

Predicted Activity = c0 + c1(logP) + c2(Polar Surface Area) + c3(HOMO energy)

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis of the training set of molecules. The predictive power of the resulting model is then rigorously validated using internal and external sets of compounds that were not used in the model's development.

Table 1: Hypothetical Molecular Descriptors for a Set of this compound Analogs Used in QSAR Model Development

| Compound | logP | Polar Surface Area (Ų) | HOMO Energy (eV) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|

| This compound | 2.5 | 63.3 | -6.2 | 10.5 |

| Analog A | 3.1 | 72.5 | -6.5 | 5.2 |

| Analog B | 2.8 | 60.1 | -6.1 | 12.8 |

| Analog C | 3.5 | 80.3 | -6.8 | 2.1 |

| Analog D | 2.2 | 55.7 | -5.9 | 15.7 |

Once a predictive QSAR model is established, it can be used for the in silico screening of large virtual libraries of this compound analogs. mdpi.com These libraries can be generated by systematically modifying the core structure of this compound, for example, by introducing different substituents on the phenyl ring or by altering the methane (B114726) moiety.

The process of virtual screening involves rapidly calculating the molecular descriptors for each compound in the virtual library and then using the QSAR model to predict its activity. This allows for the prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing. The design of these virtual libraries can be guided by principles of combinatorial chemistry to ensure a diverse and comprehensive exploration of the chemical space around this compound. nih.gov

Theoretical Correlation of Structural Motifs with Predicted Biological or Chemical Activities (excluding experimental results)

Based on the hypothetical QSAR models, certain structural motifs in this compound analogs can be theoretically correlated with predicted activities. For instance, the models might predict that the introduction of electron-withdrawing groups on the phenyl ring increases the predicted activity. This could be attributed to the alteration of the molecule's electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO), which might be a key descriptor in the QSAR equation.

Similarly, modifications to the methane group could influence steric and hydrophobic interactions. A theoretical correlation might suggest that increasing the lipophilicity of this part of the molecule, as measured by the partition coefficient (logP), could lead to a higher predicted activity up to a certain optimal point, beyond which steric hindrance might become a detrimental factor. These theoretical correlations provide valuable insights into the key structural features that are predicted to govern the molecule's function.

Rational Design of this compound Derivatives Based on Theoretical SAR Insights

The theoretical insights gained from SAR studies form the basis for the rational design of novel this compound derivatives with potentially improved properties. nih.gov If, for example, the QSAR model indicates that a lower HOMO energy and a higher polar surface area are correlated with a more desirable predicted activity, medicinal chemists can focus on designing analogs that possess these specific electronic and topological features.

This rational design process is iterative. A first generation of designed analogs is synthesized and tested experimentally. The new data is then used to refine and improve the predictive power of the QSAR model. This feedback loop between computational prediction and experimental validation is a cornerstone of modern drug discovery and materials science, allowing for a more directed and efficient search for molecules with desired functionalities.

Table 2: Hypothetical Design Strategy for this compound Derivatives Based on Theoretical SAR

| Design Rationale | Structural Modification | Predicted Outcome |

|---|---|---|

| Increase Predicted Activity | Introduction of a nitro group at the para-position of the phenyl ring | Lowered HOMO energy, increased predicted activity |

| Enhance Predicted Specificity | Replacement of the methane with a cyclopropyl (B3062369) group | Altered steric profile, potentially improved interaction with a target binding site |

| Improve Predicted Solubility | Addition of a hydroxyl group to the phenyl ring | Increased polar surface area, potentially improved aqueous solubility |

常见问题

Q. What are the standard synthetic routes for phenylalanylmethane, and how do reaction conditions influence yield?

this compound can be synthesized via alkylation or acylation reactions. For example, analogous to N-formyl-L-phenylalanine synthesis, L-phenylalanine derivatives may react with methylating agents (e.g., methyl chloride) in anhydrous solvents (e.g., dichloromethane) under alkaline conditions to minimize side reactions . Reaction parameters like temperature, solvent polarity, and catalyst choice (e.g., triethylamine) critically affect yield. Systematic optimization using fractional factorial design is recommended to isolate key variables .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm structural integrity by comparing observed chemical shifts with computational predictions (e.g., DFT) or literature data.

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection to assess purity (>98% recommended for pharmacological studies).

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Detailed protocols for compound characterization are outlined in chemistry journal guidelines, emphasizing reproducibility and cross-validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid dust formation to prevent inhalation .

- Ventilation: Ensure fume hoods are operational during synthesis to mitigate vapor exposure .

- Spill Management: Contain spills using inert absorbents (e.g., vermiculite) and dispose of waste in sealed containers labeled for halogenated organics .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

- Variables: Test thermal stability (e.g., 25°C, 40°C), pH (1–13), and light exposure (UV/visible).

- Analytical Endpoints: Monitor degradation via HPLC peak area reduction or NMR spectral changes.

- Statistical Reporting: Use mean ± standard deviation (SD) for triplicate measurements, adhering to instrument precision limits (e.g., ±0.1% for HPLC) .

Q. What validation criteria ensure analytical method accuracy for this compound quantification?

Follow ICH Q2(R1) guidelines:

- Linearity: R² ≥ 0.998 over 50–150% of target concentration.

- Accuracy: Recovery rates of 95–105% via spiked samples.

- Precision: ≤2% relative standard deviation (RSD) for intraday/interday replicates .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis for scalability while minimizing byproducts?

- Design of Experiments (DoE): Apply response surface methodology (RSM) to model interactions between temperature, solvent ratio, and catalyst concentration.

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion points .

- Green Chemistry Metrics: Calculate atom economy and E-factor to evaluate sustainability .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Cross-Validation: Compare NMR data with computational simulations (e.g., ACD/Labs or ChemDraw predictions).

- Isotopic Labeling: Use deuterated analogs to assign ambiguous proton signals.

- Collaborative Analysis: Share raw data with third-party labs to rule out instrument calibration errors .

Q. How can computational modeling enhance the study of this compound’s reactivity and pharmacodynamics?

- Molecular Dynamics (MD): Simulate ligand-receptor binding affinities for drug design applications.

- Density Functional Theory (DFT): Predict reaction pathways and transition states to guide synthetic routes.

- QSPR Models: Corrogate physicochemical properties (e.g., logP, pKa) with bioavailability .

Q. What interdisciplinary approaches integrate this compound into materials science or drug delivery systems?

- Polymer Functionalization: Graft this compound onto biodegradable polymers (e.g., PLGA) for controlled drug release.

- Surface Modification: Use self-assembled monolayers (SAMs) to study adsorption kinetics on nanomaterials.

- Toxicity Screening: Partner with biologists to evaluate cytotoxicity (e.g., MTT assays) and genotoxicity (Ames test) .

Q. How can reproducibility challenges in this compound research be systematically addressed?

- Open Science Practices: Publish raw NMR, HPLC, and crystallographic data in supplementary materials.

- Detailed Protocols: Adhere to Beilstein Journal guidelines, including exact solvent ratios, instrument models, and software versions .

- Ethical Reporting: Disclose conflicts of interest and funding sources to maintain transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。